molecular formula C5H5NO4S B3006343 4-Formylfuran-2-sulfonamide CAS No. 1444883-75-3

4-Formylfuran-2-sulfonamide

Cat. No.: B3006343
CAS No.: 1444883-75-3
M. Wt: 175.16
InChI Key: IUGZCJSZBZEAGL-UHFFFAOYSA-N
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Description

4-Formylfuran-2-sulfonamide: is an organosulfur compound characterized by the presence of a furan ring substituted with a formyl group at the 4-position and a sulfonamide group at the 2-position

Mechanism of Action

Target of Action

4-Formylfuran-2-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby preventing bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound effectively halts DNA synthesis and bacterial replication .

Pharmacokinetics

They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylfuran-2-sulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the formylated furan with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formylfuran-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-Carboxyfuran-2-sulfonamide.

    Reduction: 4-Hydroxymethylfuran-2-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Formylfuran-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial or anticancer properties.

    Materials Science: It can be used in the development of novel polymers and materials with unique electronic or optical properties.

    Chemical Biology: It can be employed as a probe to study biological processes involving sulfonamide-containing compounds.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic Acid: Similar in having a formyl group but differs in the presence of a boronic acid group instead of a sulfonamide group.

    Sulfanilamide: A well-known sulfonamide with a simpler structure, lacking the furan ring and formyl group.

Uniqueness

4-Formylfuran-2-sulfonamide is unique due to the combination of a furan ring, formyl group, and sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-formylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGZCJSZBZEAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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